

# Technical Guide: INF 195 - A Novel NLRP3 Inflammasome Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | INF 195   |           |
| Cat. No.:            | B15611257 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

### Introduction

**INF 195** is a potent and selective small molecule inhibitor of the NOD-like receptor pyrin domain-containing 3 (NLRP3) inflammasome.[1][2][3][4] As a key component of the innate immune system, the NLRP3 inflammasome's dysregulation is implicated in a wide range of inflammatory diseases. **INF 195** has emerged as a valuable research tool for investigating the role of the NLRP3 inflammasome in various pathological conditions. This technical guide provides a comprehensive overview of the known physical and chemical properties of **INF 195**, its mechanism of action, and relevant experimental protocols.

## **Physical and Chemical Properties**

The available physical and chemical data for **INF 195** are summarized below. It is important to note that detailed information regarding properties such as boiling point, melting point, and density are not extensively documented in publicly available literature.



| Property          | Value                                                                                          | Reference |
|-------------------|------------------------------------------------------------------------------------------------|-----------|
| Chemical Name     | ethyl 3-(3-(2-<br>chlorophenyl)propyl)piperidine-<br>1-carboxylate                             | N/A       |
| CAS Number        | 1211379-56-4                                                                                   | [2][5]    |
| Molecular Formula | C17H22CINO3                                                                                    | [2][5]    |
| Molecular Weight  | 323.81 g/mol                                                                                   | [2][5]    |
| Physical Form     | Viscous Liquid                                                                                 | [2][5]    |
| Solubility        | DMSO: 120 mg/mL                                                                                | [2][5]    |
| Purity            | ≥99.0%                                                                                         | [2][5]    |
| Storage           | Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month. | [2][5]    |

# Mechanism of Action: NLRP3 Inflammasome Inhibition

**INF 195** functions as a direct inhibitor of the NLRP3 inflammasome.[2][3][4][5] The NLRP3 inflammasome is a multi-protein complex that, upon activation by a wide array of stimuli, triggers the maturation and release of pro-inflammatory cytokines, interleukin-1 $\beta$  (IL-1 $\beta$ ) and interleukin-18 (IL-18), and induces a form of inflammatory cell death known as pyroptosis.

The activation of the NLRP3 inflammasome is a two-step process:

- Priming (Signal 1): This step is initiated by pathogen-associated molecular patterns
   (PAMPs), such as lipopolysaccharide (LPS), leading to the transcriptional upregulation of
   NLRP3 and pro-IL-1β via the NF-κB signaling pathway.
- Activation (Signal 2): A second stimulus, such as nigericin or ATP, triggers the assembly of the NLRP3 inflammasome complex, which consists of NLRP3, the adaptor protein ASC, and



pro-caspase-1. This assembly leads to the auto-activation of caspase-1.

Activated caspase-1 then cleaves pro-IL-1 $\beta$  and pro-IL-18 into their mature, active forms, and also cleaves gasdermin D (GSDMD). The N-terminal fragment of GSDMD forms pores in the cell membrane, leading to pyroptosis and the release of the mature cytokines.

**INF 195** exerts its inhibitory effect by acting on the NLRP3 component of this pathway, thereby preventing the downstream events of cytokine release and pyroptosis. The precise binding site and the exact mechanism of inhibition (e.g., interference with ATPase activity or protein-protein interactions) are not yet fully elucidated in the public domain.

# **Signaling Pathway Diagram**



Click to download full resolution via product page



Caption: Canonical NLRP3 inflammasome activation pathway and the inhibitory action of **INF 195**.

## **Experimental Protocols**

Detailed, peer-reviewed experimental protocols specifically citing the use of **INF 195** are not widely available. However, based on its function as an NLRP3 inhibitor, the following sections outline general methodologies for key experiments where **INF 195** would be utilized. Researchers should optimize concentrations and incubation times for their specific experimental systems.

# In Vitro Macrophage Pyroptosis and IL-1β Release Assay

This assay is fundamental for characterizing the inhibitory activity of **INF 195** on NLRP3 inflammasome activation in a cellular context.

Objective: To determine the efficacy of **INF 195** in inhibiting NLRP3-driven pyroptosis and IL-1 $\beta$  release in macrophages.

#### Cell Lines:

- Human THP-1 monocytes, differentiated into macrophages.
- Mouse bone marrow-derived macrophages (BMDMs).

#### General Protocol:

- Cell Seeding and Differentiation:
  - Seed THP-1 monocytes in a 96-well plate and differentiate into macrophage-like cells using phorbol 12-myristate 13-acetate (PMA) for 48-72 hours.
  - For BMDMs, harvest bone marrow cells and differentiate for 7 days with macrophage colony-stimulating factor (M-CSF). Seed the differentiated BMDMs in a 96-well plate.
- Priming (Signal 1):



- $\circ$  Prime the macrophages with lipopolysaccharide (LPS) (e.g., 1  $\mu$ g/mL) for 3-4 hours to induce the expression of pro-IL-1 $\beta$  and NLRP3.
- Inhibitor Treatment:
  - Pre-treat the primed cells with various concentrations of INF 195 (or vehicle control, e.g., DMSO) for 1 hour.
- Activation (Signal 2):
  - $\circ$  Activate the NLRP3 inflammasome by adding a stimulus such as nigericin (e.g., 10  $\mu$ M) or ATP (e.g., 5 mM) for 1 hour.
- Sample Collection:
  - Centrifuge the plate and collect the cell culture supernatants.
- · Readouts:
  - $\circ$  IL-1 $\beta$  Release: Quantify the concentration of IL-1 $\beta$  in the supernatants using an enzymelinked immunosorbent assay (ELISA) kit.
  - Pyroptosis (Cell Lysis): Measure the activity of lactate dehydrogenase (LDH) released into the supernatants using a commercially available LDH cytotoxicity assay kit.

## Ex Vivo Myocardial Ischemia/Reperfusion Injury Model

**INF 195** has shown potential in protecting the heart from ischemia/reperfusion injury.[3] The Langendorff-perfused isolated heart model is a standard method to evaluate such cardioprotective effects.

Objective: To assess the ability of **INF 195** to reduce myocardial infarct size in an ex vivo model of ischemia/reperfusion injury.

#### Animal Model:

Mice (e.g., C57BL/6).



#### General Protocol:

- Heart Isolation and Perfusion:
  - Anesthetize the mouse and rapidly excise the heart.
  - Mount the aorta on a Langendorff apparatus and initiate retrograde perfusion with Krebs-Henseleit buffer gassed with 95% O2 / 5% CO2 at 37°C.
- Stabilization:
  - Allow the heart to stabilize for a period (e.g., 30 minutes).
- Ischemia:
  - Induce global no-flow ischemia by stopping the perfusion for a defined period (e.g., 30 minutes).
- Reperfusion and Treatment:
  - Initiate reperfusion with Krebs-Henseleit buffer containing different concentrations of INF
     195 (e.g., 5 μM, 10 μM) or vehicle control for a specified duration (e.g., 60-120 minutes).
- Infarct Size Measurement:
  - Freeze the heart and slice it into sections.
  - Incubate the slices with 2,3,5-triphenyltetrazolium chloride (TTC), which stains viable myocardium red, leaving the infarcted area pale.
  - Image the sections and quantify the infarct size as a percentage of the total ventricular area.
- Biochemical Analysis:
  - Collect the coronary effluent during reperfusion to measure the release of biomarkers such as LDH.



 $\circ$  Homogenize the heart tissue to measure levels of inflammatory markers like IL-1 $\beta$  and caspase-1 activity.

## **Experimental Workflow Diagram**





Click to download full resolution via product page

Caption: General experimental workflows for in vitro and ex vivo evaluation of INF 195.



# **Synthesis and Characterization**

Information regarding the chemical synthesis and analytical characterization (e.g., NMR, HPLC, mass spectrometry) of **INF 195** is not publicly available and is likely proprietary. Researchers interested in this information should consult the commercial suppliers of the compound.

### Conclusion

**INF 195** is a valuable tool for studying the role of the NLRP3 inflammasome in health and disease. Its ability to inhibit NLRP3-driven inflammation and pyroptosis makes it a compound of interest for research in a variety of fields, including immunology, cardiology, and neuroinflammation. While detailed physical, chemical, and synthesis data are limited in the public domain, the general experimental protocols outlined in this guide provide a framework for its application in the laboratory. As with any research compound, it is imperative for investigators to independently validate its activity and optimize its use for their specific experimental needs.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. benchchem.com [benchchem.com]
- 2. abmole.com [abmole.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Technical Guide: INF 195 A Novel NLRP3
   Inflammasome Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at:
   [https://www.benchchem.com/product/b15611257#physical-and-chemical-properties-of-inf-195]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com